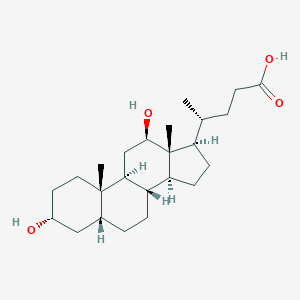

3alpha,12beta-Dihydroxy-5beta-cholan-24-oic Acid

Description

Properties

IUPAC Name |

(4R)-4-[(3R,5R,8R,9S,10S,12R,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,21-,23+,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGVEGMKQFWNSR-MFSKYVBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901258025 |

Source

|

| Record name | (3α,5β,12β)-3,12-Dihydroxycholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901258025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 3a,12b-Dihydroxy-5b-cholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

570-62-7 |

Source

|

| Record name | (3α,5β,12β)-3,12-Dihydroxycholan-24-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=570-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3alpha, 12beta-Dihydroxy-5beta-cholanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3α,5β,12β)-3,12-Dihydroxycholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901258025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3a,12b-Dihydroxy-5b-cholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

biological role of deoxycholic acid in fat metabolism

An In-Depth Technical Guide on the Biological Role of Deoxycholic Acid in Fat Metabolism

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxycholic acid (DCA), a secondary bile acid synthesized by the gut microbiota, stands at a critical intersection of digestive physiology and metabolic regulation. While classically recognized for its detergent-like properties essential for the emulsification and absorption of dietary lipids, DCA's biological role extends far beyond the gut lumen. At physiological concentrations, it functions as a potent signaling molecule, modulating complex metabolic pathways through the activation of nuclear and cell surface receptors, primarily the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5). At supraphysiological concentrations, as utilized in aesthetic medicine, its cytolytic capabilities are harnessed to induce adipocyte necrosis for localized fat reduction. This guide provides a comprehensive technical overview of DCA's multifaceted involvement in fat metabolism, detailing its journey from microbial synthesis to its systemic signaling functions and pharmacological applications. We will explore the underlying molecular mechanisms, present validated experimental protocols for their investigation, and synthesize the current understanding of this pivotal metabolic regulator.

The Physiological Lifecycle and Function of Deoxycholic Acid

Deoxycholic acid is not directly synthesized by human enzymes but is a metabolic byproduct of intestinal bacteria.[1] Its journey begins in the liver, where hepatocytes synthesize primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), from cholesterol in a pathway critically regulated by the enzyme Cholesterol 7α-hydroxylase (CYP7A1).[2][3] These primary bile acids are conjugated with glycine or taurine and secreted into the small intestine to perform their canonical function: the emulsification of dietary fats.[4][5][6][7]

In the intestinal lumen, a significant portion of these primary bile acids are subjected to enzymatic modification by the gut microbiota. Specific bacterial species, possessing 7α-dehydroxylase activity, convert cholic acid into deoxycholic acid.[8][9] This newly formed DCA, along with other bile acids, is then largely reabsorbed in the ileum and returned to the liver via the portal circulation, completing the enterohepatic circulation.[4] This process ensures a sustained pool of bile acids for digestive needs while also allowing DCA to exert systemic metabolic effects.

Canonical Role: Emulsification and Lipid Absorption

The primary and most well-understood role of DCA is its function as a biological detergent. Its amphipathic structure allows it to break down large dietary fat globules into smaller, more manageable micelles.[4][5] This process of emulsification dramatically increases the surface area available for pancreatic lipases to act upon, thereby enhancing the digestion and subsequent absorption of fats and fat-soluble vitamins in the small intestine.[4][5]

DCA as a Systemic Metabolic Signaling Molecule

Beyond its digestive function, DCA acts as a signaling hormone that communicates the body's nutritional status to key metabolic organs. This is achieved through its interaction with specific receptors that regulate gene expression related to lipid, glucose, and energy homeostasis.[2][10]

Farnesoid X Receptor (FXR) Modulation

DCA is a modest agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[11][12] FXR activation serves as a central feedback mechanism to control the size of the bile acid pool and maintain lipid homeostasis.[3][13]

-

Bile Acid Homeostasis: Upon activation by bile acids like DCA, intestinal FXR induces the expression of Fibroblast Growth Factor 19 (FGF19). FGF19 travels to the liver and represses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis, thus preventing excessive and potentially cytotoxic bile acid accumulation.[13][14]

-

Lipid Metabolism: FXR activation has a broad influence on lipid metabolism. It can reduce plasma triglyceride levels by decreasing the expression of lipogenic genes.[13] However, some studies also show that activation of FXR can downregulate hepatic LDL receptors, potentially reducing the clearance of plasma LDL.[15]

Takeda G-protein-coupled Receptor 5 (TGR5) Activation

DCA is a potent natural agonist for TGR5, a G-protein-coupled receptor expressed on the cell membrane of various cell types, including those in the intestine, brown adipose tissue (BAT), and skeletal muscle.[11][16][17] TGR5 activation is linked to beneficial metabolic effects, particularly concerning energy expenditure and glucose control.

-

Energy Expenditure: In brown adipose tissue and muscle, TGR5 activation stimulates the conversion of inactive thyroid hormone (T4) to the active form (T3), which in turn induces thermogenesis and increases energy expenditure.[17]

-

Glucose Homeostasis: In intestinal L-cells, TGR5 stimulation promotes the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and improves glucose tolerance.[11][17]

The dual signaling capacity of DCA through both FXR and TGR5 highlights its integral role in coordinating a holistic metabolic response to nutrient intake.

Pharmacological Adipocytolysis: The Supraphysiological Role of DCA

When injected directly into subcutaneous adipose tissue at concentrations significantly higher than those found physiologically, DCA acts not as a signaling molecule but as a cytolytic agent.[5] This principle is the basis for its FDA-approved use in the reduction of submental fat.[1][18][19]

Mechanism of Action

The mechanism of DCA-induced fat reduction is a direct consequence of its detergent properties.[4][20]

-

Membrane Disruption: DCA physically inserts itself into the lipid bilayer of cell membranes. This disrupts the membrane's integrity, leading to irreversible cell lysis and death (adipocytolysis).[4][21] This effect is non-specific and dose-dependent.[4][19]

-

Inflammatory Response: The lysis of adipocytes releases cellular contents into the interstitial space, triggering a localized inflammatory response.[5][18]

-

Cellular Clearance and Fibrosis: Macrophages are recruited to the site to clear the cellular debris and lipids. This inflammatory cascade also stimulates fibroblasts, leading to the formation of new collagen and a mild fibrotic response, which contributes to tissue contraction and skin tightening in the treated area.[18][21]

It is crucial to distinguish this lytic mechanism from metabolic lipolysis. Studies have shown that DCA does not induce enzymatic lipolysis; in fact, it can inhibit markers associated with the breakdown of stored triglycerides.[18]

Key Experimental Protocols

To facilitate further research, we provide validated, step-by-step methodologies for investigating the core biological activities of DCA.

Protocol 1: In Vitro Adipocyte Lysis Assay

Objective: To quantify the cytolytic effect of DCA on a mature adipocyte cell line.

Methodology:

-

Cell Culture: Culture 3T3-L1 pre-adipocytes and differentiate them into mature adipocytes using a standard cocktail (e.g., IBMX, dexamethasone, insulin).

-

Plating: Seed mature adipocytes into a 24-well plate and allow them to adhere overnight.

-

DCA Treatment: Prepare serial dilutions of synthetic DCA (e.g., 0.1 mM to 5 mM) in serum-free culture medium. A vehicle control (medium only) and a positive control for maximum lysis (e.g., 1% Triton X-100) must be included.

-

Incubation: Remove the culture medium from the cells and add the DCA solutions or controls. Incubate for a defined period (e.g., 1-4 hours) at 37°C.

-

Lactate Dehydrogenase (LDH) Assay: After incubation, collect the supernatant (culture medium). Measure the activity of LDH released from lysed cells using a commercially available colorimetric assay kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cytotoxicity for each DCA concentration relative to the positive control after subtracting the background from the vehicle control. This provides a dose-response curve for DCA-induced cell lysis.

Causality and Validation: This protocol directly measures membrane integrity loss via LDH release, a gold standard for cytotoxicity. The inclusion of positive and negative controls ensures that the observed effect is due to DCA and allows for quantification.

Protocol 2: Gene Expression Analysis of Metabolic Targets via qPCR

Objective: To measure the effect of DCA on the expression of FXR and TGR5 target genes.

Methodology:

-

Cell Culture: Culture a relevant cell line, such as HepG2 human hepatoma cells (for FXR liver targets) or NCI-H716 human enteroendocrine cells (for TGR5/GLP-1).

-

Treatment: Treat cells with a physiological concentration of DCA (e.g., 50-100 µM) for a specified time (e.g., 24 hours). Include a vehicle-treated control.

-

RNA Extraction: Lyse the cells and extract total RNA using a column-based kit or TRIzol reagent. Quantify RNA concentration and assess purity (A260/A280 ratio).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase kit with oligo(dT) and random primers.

-

Quantitative PCR (qPCR): Prepare a qPCR reaction mix containing cDNA template, SYBR Green master mix, and primers specific for target genes (e.g., SHP, FGF19 for FXR; GLP1 for TGR5) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Data Analysis: Run the qPCR on a real-time PCR system. Calculate the relative gene expression changes using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the DCA-treated sample to the vehicle control.

Causality and Validation: This protocol links DCA exposure to the modulation of specific downstream signaling pathways. The use of a housekeeping gene for normalization controls for variations in RNA input, and the comparison to a vehicle control isolates the effect of DCA.

Data Synthesis and Quantitative Insights

The dual role of DCA is highly concentration-dependent. Below is a summary of its interactions with key metabolic receptors.

| Parameter | Farnesoid X Receptor (FXR) | Takeda G-protein-coupled Receptor 5 (TGR5) |

| Receptor Type | Nuclear Receptor | G-protein-coupled Receptor |

| Location | Intracellular (Nucleus) | Cell Membrane |

| Relative Potency | Modest Agonist | Potent Agonist[11] |

| EC₅₀ | ~10-50 µM | ~1.0 µM[16] |

| Primary Tissues | Liver, Intestine | Intestine, Brown Adipose Tissue, Muscle, Gallbladder[16][17] |

| Key Downstream Effect | Repression of bile acid synthesis (via FGF19)[14] | Increased energy expenditure, GLP-1 secretion[17] |

Conclusion and Future Directions

Deoxycholic acid is a pivotal metabolite that transcends its role as a simple digestive aid. As a product of the host-microbiome interface, it serves as a critical signaling molecule that regulates systemic lipid metabolism, glucose homeostasis, and energy expenditure through the FXR and TGR5 pathways. Concurrently, its inherent cytolytic properties have been successfully leveraged for pharmacological applications in aesthetic medicine.

For researchers and drug development professionals, DCA and its associated pathways represent a rich area for therapeutic exploration. Future research should focus on developing selective modulators for FXR and TGR5 to harness their metabolic benefits without off-target effects. Furthermore, a deeper understanding of the factors that control the microbial production of DCA could yield novel strategies for managing metabolic diseases through microbiome-targeted interventions. The study of DCA continues to bridge the fields of gastroenterology, endocrinology, and pharmacology, offering valuable insights into the intricate regulation of fat metabolism.

References

- Effects of Phytochemicals on Atherosclerosis: Based on the Gut–Liver Axis. MDPI.

- The Role of Fat Reducing Agents on Adipocyte Death and Adipose Tissue Inflammation. Frontiers Media S.A., 23 Mar. 2022.

-

What is the mechanism of Deoxycholic Acid? Patsnap Synapse. Available at: [Link]

-

The Role of Fat Reducing Agents on Adipocyte Death and Adipose Tissue Inflammation. Frontiers in Physiology, vol. 13, 24 Mar. 2022. Available at: [Link]

-

Deoxycholic acid in the treatment of submental fat. DermNet. Available at: [Link]

-

Deoxycholic acid. Wikipedia. Available at: [Link]

-

Mechanism of action of deoxycholic acid (Image adopted from Ref. 5). ResearchGate. Available at: [Link]

-

Injection Adipolysis: Mechanisms, Agents, and Future Directions. Aesthetic Surgery Journal, vol. 36, no. 10, 1 Dec. 2016, pp. NP260-NP268. Available at: [Link]

-

Efficacy, safety, and potential industry bias in using deoxycholic acid for submental fat reduction ‒ A systematic review and meta-analysis of randomized clinical trials. Journal of Cosmetic Dermatology, vol. 21, no. 1, pp. 96-104. Available at: [Link]

-

Effect of deoxycholic acid and ursodeoxycholic acid on lipid peroxidation in cultured macrophages. Gut, vol. 46, no. 6, 1 June 2000, pp. 840-5. Available at: [Link]

-

Hyodeoxycholic acid inhibits lipopolysaccharide-induced microglia inflammatory responses through regulating TGR5/AKT/NF-κB signaling pathway. Journal of Neuroinflammation, vol. 16, no. 1, 28 Nov. 2019, p. 246. Available at: [Link]

-

Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients. Frontiers in Chemistry, vol. 10, 20 Apr. 2022. Available at: [Link]

-

Production of deoxycholic acid by low-abundant microbial species is associated with impaired glucose metabolism. Nature Communications, vol. 15, no. 1, 20 May 2024, p. 4235. Available at: [Link]

-

Treatment with the natural FXR agonist chenodeoxycholic acid reduces clearance of plasma LDL whilst decreasing circulating PCSK9, lipoprotein(a) and apolipoprotein C-III. Atherosclerosis, vol. 249, June 2016, pp. 60-5. Available at: [Link]

-

Deoxycholic acid ameliorates obesity and insulin resistance by enhancing lipolysis and thermogenesis. EBioMedicine, vol. 63, 25 Feb. 2021, p. 103189. Available at: [Link]

-

The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target. Digestion, vol. 82, no. 3, pp. 155-60. Available at: [Link]

-

Microbially Produced Secondary Bile Acids Accelerate Colorectal Cancer Development. idw-online.de, 12 Jan. 2026. Available at: [Link]

-

Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders. MDPI. Available at: [Link]

-

Bile acids: regulation of synthesis. Journal of Lipid Research, vol. 50, no. 9, Sept. 2009, pp. 1745-59. Available at: [Link]

-

High-fat diets enhance and delay ursodeoxycholic acid absorption but elevate circulating hydrophobic bile salts. Frontiers in Pharmacology, vol. 14, 16 Apr. 2023. Available at: [Link]

-

Deoxycholic Acid Injections for Bra-Line Lipolysis. Plastic and Reconstructive Surgery Global Open, vol. 4, no. 10, 26 Oct. 2016, p. e1089. Available at: [Link]

- Synthesis of deoxycholic acid (dca). Google Patents.

-

Gut Microbiota and Its Metabolite Deoxycholic Acid Contribute to Sucralose Consumption-Induced Nonalcoholic Fatty Liver Disease. ResearchGate. Available at: [Link]

-

Novel Potent and Selective Bile Acid Derivatives as TGR5 Agonists: Biological Screening, Structure−Activity Relationships, and Molecular Modeling Studies. Journal of Medicinal Chemistry, vol. 53, no. 17, 9 Sept. 2010, pp. 6477-89. Available at: [Link]

-

Safety and Efficacy of Deoxycholic Acid Injection for Reduction of Upper Inner Thigh Fat. ClinicalTrials.gov. Available at: [Link]

-

Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity. PLoS ONE, vol. 10, no. 10, 15 Oct. 2015, p. e0139871. Available at: [Link]

-

Bile acid- gut microbiota crosstalk induced changes in TGR5-regulated metabolism. Linköping University Electronic Press. Available at: [Link]

-

The Role of Phosphatidylcholine and Deoxycholic acid in Inflammation.. ResearchGate. Available at: [Link]

-

Multi-omics reveals deoxycholic acid modulates bile acid metabolism via the gut microbiota to antagonize carbon tetrachloride-induced chronic liver injury. Taylor & Francis Online, vol. 16, no. 1, 28 Feb. 2024. Available at: [Link]

-

Supplementation of ursodeoxycholic acid improves fat digestion and absorption in cystic fibrosis patients with mild liver involvement. ResearchGate. Available at: [Link]

-

The Role of Gut Microbiota-Derived Lithocholic Acid, Deoxycholic Acid and Their Derivatives on the Function and Differentiation of Immune Cells. International Journal of Molecular Sciences, vol. 24, no. 22, 8 Nov. 2023, p. 16089. Available at: [Link]

-

High-fat diets enhance and delay ursodeoxycholic acid absorption but elevate circulating hydrophobic bile salts. Frontiers in Pharmacology, vol. 14, 17 Apr. 2023. Available at: [Link]

-

(PDF) Effect of ursodeoxycholic acid on cholesterol absorption and metabolism in humans. ResearchGate. Available at: [Link]

-

Deoxycholic Acid: A Review in Submental Fat Contouring. American Journal of Clinical Dermatology, vol. 18, no. 3, June 2017, pp. 381-389. Available at: [Link]

Sources

- 1. Deoxycholic acid - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]

- 3. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Deoxycholic Acid? [synapse.patsnap.com]

- 5. dermnetnz.org [dermnetnz.org]

- 6. EP3002290A2 - Synthesis of deoxycholic acid (dca) - Google Patents [patents.google.com]

- 7. The Role of Gut Microbiota-Derived Lithocholic Acid, Deoxycholic Acid and Their Derivatives on the Function and Differentiation of Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Production of deoxycholic acid by low-abundant microbial species is associated with impaired glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microbially Produced Secondary Bile Acids Accelerate Colorectal Cancer Development [idw-online.de]

- 10. mdpi.com [mdpi.com]

- 11. Deoxycholic acid ameliorates obesity and insulin resistance by enhancing lipolysis and thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. explorationpub.com [explorationpub.com]

- 13. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders [mdpi.com]

- 15. Treatment with the natural FXR agonist chenodeoxycholic acid reduces clearance of plasma LDL whilst decreasing circulating PCSK9, lipoprotein(a) and apolipoprotein C-III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 17. physoc.org [physoc.org]

- 18. Frontiers | The Role of Fat Reducing Agents on Adipocyte Death and Adipose Tissue Inflammation [frontiersin.org]

- 19. The Role of Fat Reducing Agents on Adipocyte Death and Adipose Tissue Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Injection Adipolysis: Mechanisms, Agents, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Dual-Faced Interloper: A Technical Guide to Deoxycholic Acid's Interaction with Cell Membranes

Introduction: Deoxycholic Acid - More Than a Digestive Aid

Deoxycholic acid (DCA), a secondary bile acid produced by gut bacteria, is a fascinating molecule with a Janus-faced character.[1][2] In the gut, it plays a crucial role in the emulsification and absorption of dietary fats.[1][2][3] However, when introduced into other biological contexts, its detergent-like properties transform it into a potent modulator of cell membrane integrity and function.[3] This technical guide provides an in-depth exploration of the intricate and multifaceted interactions between deoxycholic acid and cell membranes, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the core physicochemical attributes of DCA that govern its membrane activity, dissect the mechanisms of membrane disruption and subsequent cellular signaling cascades, and provide detailed protocols for investigating these phenomena.

I. Physicochemical Properties and Membrane Affinity

Deoxycholic acid is an amphipathic molecule, possessing both a hydrophobic steroid nucleus and a hydrophilic carboxylic acid side chain. This dual nature is the primary driver of its interaction with the lipid bilayer of cell membranes.

| Property | Value | Source |

| Chemical Formula | C24H40O4 | [4][5][6] |

| Molar Mass | 392.58 g/mol | [4][5] |

| Critical Micelle Concentration (CMC) | Approximately 2.4–4 mM | [4] |

| Solubility | Soluble in alcohol and acetic acid; sparingly soluble in water. | [4][7] |

At concentrations below its critical micelle concentration (CMC), DCA monomers can insert themselves into the lipid bilayer. Above the CMC, DCA molecules aggregate to form micelles, which can extract lipids and proteins from the membrane, leading to its solubilization.[4]

II. Mechanisms of Membrane Perturbation

The interaction of DCA with cell membranes is a concentration-dependent phenomenon that can range from subtle alterations in membrane fluidity to complete membrane dissolution.

A. Adipocytolysis: The Basis of a Targeted Therapy

In the realm of aesthetic medicine, DCA is the active ingredient in injectable treatments for the reduction of submental fat (double chin).[1][2][3] When injected into adipose tissue, DCA acts as a cytolytic agent, physically disrupting the cell membranes of adipocytes.[3][8][9] This leads to cell lysis and a localized inflammatory response, which clears the cellular debris.[2][3]

Experimental Workflow: Assessing Adipocytolysis

Below is a generalized workflow for assessing the cytolytic activity of deoxycholic acid on adipocytes in vitro.

Caption: Workflow for in vitro assessment of DCA-induced adipocytolysis.

B. Modulation of Lipid Rafts and Membrane Fluidity

Beyond outright lysis, DCA can induce more subtle changes in membrane organization. It has been shown to perturb lipid rafts, which are cholesterol- and sphingolipid-rich microdomains involved in cell signaling.[10][11] DCA can alter the distribution of cholesterol and key signaling proteins within these rafts, such as caveolin-1.[11] This disruption of lipid raft integrity can trigger downstream signaling events, including the activation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR) in a ligand-independent manner.[11]

Interestingly, studies on membrane fluidity have yielded somewhat conflicting results, with some showing a decrease in fluidity, potentially due to an increase in membrane cholesterol content after prolonged DCA treatment.[11]

III. The Cellular Aftermath: A Dance Between Apoptosis and Necrosis

The ultimate fate of a cell exposed to DCA is highly dependent on the concentration and duration of exposure.[12][13]

A. Apoptosis: The Programmed Demise

At lower, sub-micellar concentrations (typically ≤100-300 µM), DCA is a potent inducer of apoptosis, or programmed cell death.[12][13] This process is characterized by a series of well-orchestrated molecular events, including the activation of caspases.[13] DCA-induced apoptosis can be triggered through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[12][14]

The intrinsic pathway appears to be a key target. DCA can directly interact with mitochondrial membranes, leading to a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.[12][14][15] This mitochondrial perturbation is thought to be a critical event in DCA-induced cytotoxicity.[12]

Signaling Pathway: DCA-Induced Apoptosis

Caption: Simplified signaling pathway of DCA-induced apoptosis.

B. Necrosis: The Uncontrolled Collapse

At higher concentrations (≥250 µM) or with prolonged exposure, the cellular response to DCA shifts from the controlled process of apoptosis to the more chaotic and inflammatory process of necrosis.[12][13][16] Necrosis is characterized by cell swelling, loss of membrane integrity, and the release of intracellular contents into the surrounding tissue.[17] This switch from apoptosis to necrosis can be influenced by cellular factors; for instance, overexpression of the anti-apoptotic protein Bcl-2 can inhibit DCA-induced apoptosis but sensitize cells to necrotic cell death.[18]

IV. Experimental Protocols for Studying DCA-Membrane Interactions

A robust understanding of DCA's effects on cell membranes requires a multi-pronged experimental approach. Below are detailed protocols for key assays.

Protocol 1: Detergent-Resistant Membrane (DRM) Isolation

This protocol is used to isolate lipid rafts based on their insolubility in non-ionic detergents at low temperatures.

Materials:

-

Cells of interest

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., 1% Triton X-100 in TNE buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA) with protease inhibitors, ice-cold

-

Sucrose solutions (e.g., 80%, 60%, and 10% w/v in TNE buffer)

-

Ultracentrifuge and appropriate tubes

Procedure:

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer for 30 minutes on ice.

-

-

Sucrose Gradient Preparation:

-

Mix the cell lysate with an equal volume of 80% sucrose solution to achieve a final concentration of 40%.

-

In an ultracentrifuge tube, carefully layer the 40% sucrose-lysate mixture at the bottom.

-

Sequentially overlay with 60% and then 10% sucrose solutions.

-

-

Ultracentrifugation:

-

Centrifuge at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.

-

-

Fraction Collection:

-

Carefully collect fractions from the top of the gradient. DRMs, being less dense, will float to the interface between the lower sucrose concentrations.

-

-

Analysis:

-

Analyze the collected fractions for the presence of lipid raft markers (e.g., caveolin-1, flotillin) and proteins of interest by Western blotting.

-

Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis and Necrosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with DCA and control cells

-

Annexin V-FITC (or another fluorophore)

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest cells after DCA treatment.

-

Wash cells with cold PBS.

-

-

Staining:

-

Resuspend cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Interpretation:

-

Annexin V-negative, PI-negative: Viable cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

-

V. Applications in Drug Development and Research

The unique properties of DCA make it a valuable tool in various research and development applications.

-

Drug Delivery: DCA and its derivatives are being explored as permeation enhancers to improve the oral bioavailability of drugs, including those encapsulated in nanoparticles.[8][19]

-

Biological Detergent: In the laboratory, DCA is widely used as a biological detergent for cell lysis, membrane permeabilization, and the solubilization of membrane proteins for further study.[4][8][20]

-

Immunology Research: DCA has been utilized in the production of outer membrane protein (OMP) vaccines.[4]

Conclusion

Deoxycholic acid's interaction with cell membranes is a complex and concentration-dependent process with significant biological and therapeutic implications. From its ability to physically dismantle adipocyte membranes to its more nuanced role in modulating lipid raft signaling and inducing distinct cell death pathways, DCA continues to be a subject of intense research. A thorough understanding of these fundamental interactions is paramount for harnessing its therapeutic potential while mitigating its cytotoxic effects. The experimental approaches detailed in this guide provide a framework for researchers to further unravel the intricate molecular dance between this versatile bile acid and the cellular boundary.

References

- Martins, P. A., et al. (2016). Deoxycholic acid modulates cell death signaling through changes in mitochondrial membrane properties. Journal of Lipid Research, 57(6), 999-1010.

-

Dakota Biotech. (n.d.). Deoxycholic Acid: Properties, Applications, and Benefits in Fat Reduction and Research. Retrieved from [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Deoxycholic Acid? Synapse. Retrieved from [Link]

- Hassan, M., et al. (2021). Deoxycholic acid induces proinflammatory cytokine production by model oesophageal cells via lipid rafts. The Journal of Steroid Biochemistry and Molecular Biology, 214, 105987.

- Zhang, F., et al. (2002). Apoptosis is a major mechanism of deoxycholate-induced gastric mucosal cell death. American Journal of Physiology-Gastrointestinal and Liver Physiology, 283(3), G563-G572.

-

Rupa Health. (2025, February 11). Deoxycholic Acid: Revolutionizing Fat Reduction Treatments. Retrieved from [Link]

-

Logan, I. (2019, August 22). Deoxycholic acid in the treatment of submental fat. DermNet. Retrieved from [Link]

- Kim, H., et al. (2021). Mechanism of Bile Acid-Induced Programmed Cell Death and Drug Discovery against Cancer: A Review. International Journal of Molecular Sciences, 22(16), 8897.

- Rao, Y. P., et al. (2007). Deoxycholic acid induces intracellular signaling through membrane perturbations. The Journal of Biological Chemistry, 282(39), 28658-28668.

- Powell, A. A., et al. (2000). Deoxycholic Acid-Induced Apoptosis Is Switched to Necrosis by bcl-2 and Calphostin C. Cancer Letters, 152(1), 107-113.

- Fromme, P., & Grotjohann, I. (2018). Methods for Studying Interactions of Detergents and Lipids with α-Helical and β-Barrel Integral Membrane Proteins. Current Protocols in Protein Science, 93, 29.7.1-29.7.29.

-

Wikipedia. (n.d.). Deoxycholic acid. Retrieved from [Link]

-

Allergan. (n.d.). Mechanism of Action | KYBELLA® HCP. Retrieved from [Link]

- Wang, Y., et al. (2025, August 15). Deoxycholic acid induces reactive oxygen species accumulation and promotes colorectal cancer cell apoptosis through the CaMKII-Ca2+ pathway. World Journal of Gastrointestinal Oncology, 17(8), 1548-1563.

-

Dr. Oracle. (2025, February 10). What bile acid, such as deoxycholic acid, is used to reduce submental fat? Retrieved from [Link]

- Im, E., et al. (2010). Ursodeoxycholic acid switches oxaliplatin-induced necrosis to apoptosis by inhibiting reactive oxygen species production and activating p53-caspase 8 pathway in HepG2 hepatocellular carcinoma. International Journal of Cancer, 126(7), 1735-1746.

- Huo, X., et al. (2010). Deoxycholic acid causes DNA damage while inducing apoptotic resistance through NF-κB activation in benign Barrett's epithelial cells. American Journal of Physiology-Gastrointestinal and Liver Physiology, 298(5), G633-G642.

-

MFA Cameo. (2022, July 18). Deoxycholic acid. Retrieved from [Link]

- Fahmy, T. M., et al. (2007). The use of deoxycholic acid to enhance the oral bioavailability of biodegradable nanoparticles.

- Rodrigues, C. M., et al. (2001). Bile acids: regulation of apoptosis by ursodeoxycholic acid. Journal of Lipid Research, 42(11), 1747-1759.

- Igimi, H., & Carey, M. C. (1980). Physical-chemical properties of chenodeoxycholic acid and ursodeoxycholic acid. Journal of Lipid Research, 21(1), 72-90.

-

National Center for Biotechnology Information. (n.d.). Deoxycholic Acid. PubChem. Retrieved from [Link]

- Brown, D. A. (2005). Use of Detergents to Study Membrane Rafts: The Good, the Bad, and the Ugly. Traffic, 6(12), 1259-1264.

- Talathi, A., & Talathi, P. (2018). Fat Busters: Lipolysis for Face and Neck. Journal of Cutaneous and Aesthetic Surgery, 11(2), 67-72.

-

G-Biosciences. (n.d.). Detergents for Cell Lysis and Protein Extraction in Biological Research. Retrieved from [Link]

- Schuck, S., et al. (2003). Resistance of cell membranes to different detergents. Proceedings of the National Academy of Sciences, 100(10), 5795-5800.

- Sung, C. T., et al. (2019). Non-Submental Applications of Injectable Deoxycholic Acid: A Systematic Review.

-

Drugs.com. (2025, September 15). Deoxycholic acid Uses, Side Effects & Warnings. Retrieved from [Link]

- Stanimirov, B., et al. (2021). The Bile Acid-Phospholipid Conjugate Ursodeoxycholyl-Lysophosphatidylethanolamide (UDCA-LPE) Disintegrates the Lipid Backbone of Raft Plasma Membrane Domains by the Removal of the Membrane Phospholipase A2. International Journal of Molecular Sciences, 22(11), 5945.

- Kumar, V., et al. (2020). Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment. Membranes, 10(11), 329.

- Shaikh, A. Y., et al. (2012). The role of membrane cholesterol in determining bile acid cytotoxicity and cytoprotection of ursodeoxycholic acid. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1818(2), 244-252.

- Shokati, T., et al. (2022). The Role of Fat Reducing Agents on Adipocyte Death and Adipose Tissue Inflammation. Frontiers in Endocrinology, 13, 855829.

-

ResearchGate. (2025, August 9). Deoxycholic acid causes DNA damage while inducing apoptotic resistance through NF- B activation in benign Barrett's epithelial cells. Retrieved from [Link]

-

GoldBio. (2025, January 7). 5 Detergents for Cell Lysis/Protein Extraction: CHAPS, Chlorhexidine, Deoxycholic Acid & Digitonin [Video]. YouTube. Retrieved from [Link]

- Lee, S. C., et al. (2015). Deoxycholate-Based Glycosides (DCGs)

- Lau, Y.-Y., et al. (2019). Evaluation of sodium deoxycholate as solubilization buffer for oil palm proteomics analysis. PLoS ONE, 14(8), e0221052.

- LaRusso, N. F., et al. (1977). Effect of deoxycholic acid ingestion on bile acid metabolism and biliary lipid secretion in normal subjects. Gastroenterology, 72(1), 132-140.

- Ponziani, F. R., et al. (2022).

- Lukivskaya, O., et al. (2001). Effect of Deoxycholic Acid and Ursodeoxycholic Acid on Lipid Peroxidation in Cultured Macrophages. Digestive Diseases and Sciences, 46(11), 2443-2448.

Sources

- 1. Deoxycholic Acid: Revolutionizing Fat Reduction Treatments [rupahealth.com]

- 2. dermnetnz.org [dermnetnz.org]

- 3. What is the mechanism of Deoxycholic Acid? [synapse.patsnap.com]

- 4. Deoxycholic acid - Wikipedia [en.wikipedia.org]

- 5. Deoxycholic Acid | C24H40O4 | CID 222528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biorlab.com [biorlab.com]

- 7. cameo.mfa.org [cameo.mfa.org]

- 8. nbinno.com [nbinno.com]

- 9. Mechanism of Action | KYBELLA® HCP [hcp.mykybella.com]

- 10. Deoxycholic acid induces proinflammatory cytokine production by model oesophageal cells via lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deoxycholic acid induces intracellular signaling through membrane perturbations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Deoxycholic acid modulates cell death signaling through changes in mitochondrial membrane properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apoptosis is a major mechanism of deoxycholate-induced gastric mucosal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Deoxycholic acid induces reactive oxygen species accumulation and promotes colorectal cancer cell apoptosis through the CaMKII-Ca2+ pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. droracle.ai [droracle.ai]

- 17. researchgate.net [researchgate.net]

- 18. Deoxycholic acid-induced apoptosis is switched to necrosis by bcl-2 and calphostin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. fahmylab.yale.edu [fahmylab.yale.edu]

- 20. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Structural Analysis of 3α,12β-Dihydroxy-5β-cholan-24-oic Acid

Foreword

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's three-dimensional architecture is paramount. This guide provides a comprehensive technical overview of the methodologies employed in the structural elucidation of 3α,12β-Dihydroxy-5β-cholan-24-oic acid, a significant bile acid stereoisomer. We will delve into the foundational principles and practical applications of key analytical techniques, emphasizing not just the "how" but the critical "why" behind each experimental choice. This document is structured to serve as a practical reference for laboratory work and a deeper exploration of the nuanced world of stereoisomer characterization.

Introduction to 3α,12β-Dihydroxy-5β-cholan-24-oic Acid: A Molecule of Stereochemical Intrigue

3α,12β-Dihydroxy-5β-cholan-24-oic acid, also known by its synonym 12-epideoxycholic acid, is a C24 steroid and a member of the bile acid family.[1] Bile acids are synthesized in the liver from cholesterol and play crucial roles in the digestion and absorption of fats and fat-soluble vitamins.[2][3][4][5][6] Beyond their digestive functions, bile acids are now recognized as important signaling molecules that regulate their own synthesis, transport, and metabolism, as well as influencing glucose homeostasis and inflammatory responses.

The defining characteristic of 3α,12β-Dihydroxy-5β-cholan-24-oic acid is its specific stereochemistry. It is an epimer of the more common deoxycholic acid (3α,12α-dihydroxy-5β-cholan-24-oic acid), differing only in the orientation of the hydroxyl group at the C-12 position. This subtle change from an alpha (α) to a beta (β) configuration dramatically alters the molecule's three-dimensional shape, which in turn influences its physicochemical properties and biological activity. For instance, epimerization of α-hydroxyl groups to β-hydroxyl groups in deoxycholic acid has been shown to decrease its cytotoxicity and its effect on lipid peroxidation.[7] This underscores the critical importance of unambiguous structural determination in the context of drug development and physiological studies.

This guide will navigate the essential analytical techniques required to confirm the identity and stereochemical purity of 3α,12β-Dihydroxy-5β-cholan-24-oic acid.

Foundational Physicochemical Properties

A summary of the key physicochemical properties of 3α,12β-Dihydroxy-5β-cholan-24-oic acid is presented below.

| Property | Value | Source |

| Molecular Formula | C₂₄H₄₀O₄ | [1] |

| Molecular Weight | 392.57 g/mol | [1] |

| Synonyms | 12-epideoxycholic acid, Lagodeoxycholic acid | [1] |

| Stereochemistry | 3α-hydroxy, 5β-cholane, 12β-hydroxy | [1] |

The Analytical Workflow: A Multi-technique Approach

The definitive structural analysis of 3α,12β-Dihydroxy-5β-cholan-24-oic acid necessitates a multi-pronged analytical strategy. No single technique can provide all the necessary information. The following workflow outlines a robust approach to its characterization.

Caption: A typical workflow for the structural analysis of 3α,12β-Dihydroxy-5β-cholan-24-oic acid.

Preparative Separation: Isolating the Target Stereoisomer

Given the presence of multiple stereoisomers in biological samples or synthetic mixtures, the initial and most critical step is the isolation of the pure 3α,12β-dihydroxy-5β-cholan-24-oic acid. Chiral separation techniques are indispensable for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Rationale: Chiral HPLC is a powerful technique for separating enantiomers and diastereomers. The choice of a chiral stationary phase (CSP) is critical. For bile acids, polysaccharide-based CSPs are often effective. The separation is based on the differential interactions between the stereoisomers and the chiral environment of the stationary phase, leading to different retention times.

Protocol:

-

Column Selection: Employ a chiral stationary phase column, such as one based on cellulose or amylose derivatives.

-

Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio must be optimized to achieve baseline separation.

-

Detection: UV detection at a low wavelength (around 200-210 nm) is suitable for bile acids as they lack a strong chromophore.

-

Sample Preparation: Dissolve the sample in the mobile phase.

-

Injection and Elution: Inject the sample onto the column and monitor the elution profile. Collect the fraction corresponding to the desired isomer.

-

Purity Check: Re-inject the collected fraction to confirm its purity.

Chiral Capillary Electrophoresis (CE)

Rationale: Chiral CE offers high separation efficiency and requires only a small amount of sample. Separation is achieved by adding a chiral selector to the background electrolyte.[8][9][10] For bile acids, cyclodextrins or bile salt micelles can be used as chiral selectors.[10][11] The differential formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector leads to different electrophoretic mobilities.[8]

Protocol:

-

Capillary: Use a fused-silica capillary.

-

Background Electrolyte (BGE): Prepare a buffer solution (e.g., phosphate or borate buffer) at a specific pH.

-

Chiral Selector: Add an appropriate chiral selector, such as a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin) or a bile salt (e.g., sodium cholate), to the BGE.[10][11]

-

Sample Preparation: Dissolve the sample in the BGE.

-

Injection and Separation: Inject the sample into the capillary and apply a high voltage.

-

Detection: Monitor the migration of the isomers using a UV detector.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the covalent structure and relative stereochemistry of organic molecules in solution.

¹H NMR Spectroscopy

Rationale: ¹H NMR provides information about the chemical environment of each proton in the molecule. The chemical shift, splitting pattern (multiplicity), and coupling constants of the signals are diagnostic of the local structure. For 3α,12β-Dihydroxy-5β-cholan-24-oic acid, the signals of the protons attached to the carbon atoms bearing the hydroxyl groups (H-3 and H-12) are particularly informative. The axial or equatorial orientation of these protons, which is dictated by the α or β configuration of the hydroxyl groups, significantly influences their chemical shifts and coupling constants to adjacent protons.

Protocol:

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis:

-

Chemical Shifts: Compare the observed chemical shifts with those reported for related bile acid structures.[5][6] The chemical shifts of the angular methyl groups (C-18 and C-19) are also sensitive to the overall steroid skeleton conformation.

-

Coupling Constants: Analyze the coupling constants of the H-3 and H-12 signals to determine their orientation. For example, a large coupling constant for the H-3 proton is indicative of an axial orientation, which corresponds to a 3α-hydroxyl group.

-

¹³C NMR Spectroscopy

Rationale: ¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment. The chemical shifts of C-3 and C-12 are particularly sensitive to the stereochemistry of the attached hydroxyl groups.

Protocol:

-

Sample Preparation: Use the same sample as for ¹H NMR.

-

Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.

-

Data Analysis: Compare the observed chemical shifts with tabulated data for known bile acids.[5][6][12] The difference in the chemical shift of C-12 between the α and β epimers is a key diagnostic feature.

2D NMR Spectroscopy (COSY, HSQC, HMBC)

Rationale: 2D NMR experiments are crucial for unambiguously assigning all the ¹H and ¹³C signals, especially for complex molecules like bile acids.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out the spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different spin systems and confirming the overall carbon framework.

Protocol:

-

Data Acquisition: Acquire COSY, HSQC, and HMBC spectra on the same sample.

-

Data Analysis: Systematically analyze the cross-peaks in the 2D spectra to build up the molecular structure piece by piece.

Mass Spectrometry (MS): Unveiling the Mass and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and, in some cases, to differentiate between isomers.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. This is a crucial step in confirming the molecular formula of the compound.

Protocol:

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the molecular ion with minimal fragmentation.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Data Analysis: Compare the experimentally determined accurate mass with the theoretical mass calculated for the expected molecular formula (C₂₄H₄₀O₄).

Tandem Mass Spectrometry (MS/MS)

Rationale: Tandem MS (MS/MS) is a powerful technique for structural elucidation and for distinguishing between isomers.[3][4] In an MS/MS experiment, the molecular ion is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. Stereoisomers can often be distinguished by differences in the relative abundances of their fragment ions.[4] For bile acids, characteristic fragmentations include the loss of water molecules from the steroid nucleus and cleavage of the side chain. The stereochemistry of the hydroxyl groups can influence the fragmentation pathways.

Protocol:

-

Ionization and First Mass Selection: Generate the molecular ion using ESI or APCI and select it in the first mass analyzer.

-

Collision-Induced Dissociation (CID): Fragment the selected ion in a collision cell.

-

Second Mass Analysis: Analyze the resulting fragment ions in the second mass analyzer.

-

Data Analysis: Compare the MS/MS spectrum of the unknown with that of authentic standards of the possible isomers, if available. Look for diagnostic fragment ions or differences in fragment ion intensities that are characteristic of the 12β-hydroxy stereochemistry.

Caption: A simplified representation of potential MS/MS fragmentation pathways for dihydroxy-cholan-24-oic acids.

Single Crystal X-ray Crystallography: The Definitive Answer to Stereochemistry

Rationale: Single crystal X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise spatial arrangement of all the atoms in the molecule, including the absolute stereochemistry. The crystal structures of deoxycholic acid and its three epimers, including the 3α,12β-epimer, have been solved, providing definitive proof of their stereochemistry.[2][13]

Protocol:

-

Crystal Growth: This is often the most challenging step. Grow single crystals of the purified compound of sufficient size and quality. This can be achieved by slow evaporation of a solvent, vapor diffusion, or other crystallization techniques.

-

Data Collection: Mount a suitable crystal on a goniometer and collect the X-ray diffraction data using a diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.

-

Structure Analysis: Analyze the final structure to confirm the connectivity and the absolute stereochemistry of all chiral centers.

Conclusion: A Synergistic Approach to Structural Certainty

The structural analysis of 3α,12β-Dihydroxy-5β-cholan-24-oic acid is a clear demonstration of the necessity of a synergistic analytical approach. While techniques like NMR and MS can provide a wealth of information about the molecule's covalent structure and can offer strong evidence for its stereochemistry, the unambiguous determination of its absolute configuration is best achieved through single crystal X-ray crystallography. The protocols and rationales outlined in this guide provide a robust framework for researchers and scientists to confidently characterize this and other complex stereoisomers, a critical task in the fields of natural product chemistry, metabolomics, and drug development.

References

-

Isolation and X-ray Structure of Deoxycholic Acid from the Sponge Ircinia sp. (2025). ResearchGate. [Link]

-

The use of tandem mass spectrometry for the differentiation of bile acid isomers and for the identification of bile acids in biological extracts. (1990). PubMed. [Link]

-

A tandem mass spectrometric study of bile acids: interpretation of fragmentation pathways and differentiation of steroid isomers. (2012). PubMed. [Link]

-

1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media. (2001). PubMed. [Link]

-

Nuclear magnetic resonance spectroscopy of bile acids. Development of two-dimensional NMR methods for the elucidation of proton resonance assignments for five common hydroxylated bile acids, and their parent bile acid, 5 beta-cholanoic acid. (1985). PubMed. [Link]

-

(3alpha,5beta,12beta)-3,12-Dihydroxycholan-24-oic acid | C24H40O4 | CID 5283831. PubChem. [Link]

-

MS/MS Mass Spectrometry Filtering Tree for Bile Acid Isomer Annotation. (2025). bioRxiv. [Link]

-

Bile Acid Detection Techniques and Bile Acid-Related Diseases. (2021). Frontiers in Molecular Biosciences. [Link]

-

Synthesis and NMR characterization of Bile Acid Derivatives Bearing Ugi 4CR-Modified Side Chains. (2017). Magnetic Resonance in Chemistry. [Link]

-

Nuclear magnetic resonance spectroscopy of bile acids. Development of two-dimensional NMR methods for the elucidation of proton resonance assignments for five common hydroxylated bile acids, and their parent bile acid, 5 beta-cholanoic acid. SciSpace. [Link]

-

13 C NMR (CDCl 3 ) of 3α-hydroxy-12-oxo-5β-cholan-24- oic acid derivatives. ResearchGate. [Link]

-

bileaci. Japanese Lipids Database. [Link]

-

MS/MS Mass Spectrometry Filtering Tree for Bile Acid Isomer Annotation. (2025). bioRxiv. [Link]

-

3alpha,12beta-Dihydroxy-5alpha-cholan-24-oic Acid | C24H40O4 | CID 5283834. PubChem. [Link]

-

(3alpha,5beta,12beta)-3,12-Dihydroxycholan-24-oic acid | C24H40O4 | CID 5283831. PubChem. [Link]

-

Chiral switches versus de novo enantiomerically pure compounds. (2017). Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

3alpha,12alpha-Dihydroxy-5beta-chol-8-en-24-oic Acid | C24H38O4 | CID 5283982. PubChem. [Link]

-

3beta,12alpha-dihydroxy-5beta-cholan-24-oic acid (CHEBI:88098). EMBL-EBI. [Link]

-

12-Epideoxycholic acid (CHEBI:81242). EMBL-EBI. [Link]

-

Chiral Drug Separation. ScienceDirect. [Link]

-

NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

-

Synthesis of 11, 12-2H2- and 11, 12-3H2-labeled chenodeoxycholic and lithocholic acids. (1976). Journal of Lipid Research. [Link]

-

12-Ketochenodeoxycholic acid | C24H38O5 | CID 94235. PubChem. [Link]

-

Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]

-

3α,5β-dihydroxy-5β-cholan-24-oic acid, TMS. NIST WebBook. [Link]

-

17beta-[1-Methyl-3-carboxypropyl]etiocholane-3alpha,7alpha,12alpha-triol. MassBank. [Link]

-

Cholan-24-oic acid, 3,12-dihydroxy-, (3alpha,5beta,12alpha)- | C24H40O4 | CID 2987. PubChem. [Link]

-

Successful prediction of the hydrogen bond network of the 3-oxo-12α-hydroxy-5β-cholan-24-oic acid crystal from resolution of the crystal structure of deoxycholic acid and its three 3,12-dihydroxy epimers. (2004). ResearchGate. [Link]

-

Comparative study on the enantiomer separation of 1,1'-binaphthyl-2,2'diyl hydrogenphosphate and 1,1'-bi-2-naphthol by liquid chromatography and capillary electrophoresis using single and combined chiral selector systems. (2008). ResearchGate. [Link]

-

An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. [Link]

-

(PDF) Solid-State NMR, X-ray Diffraction, and Thermoanalytical Studies Towards the Identification, Isolation, and Structural Characterization of Polymorphs in Natural Bile Acids. (2012). ResearchGate. [Link]

-

Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (2019). MDPI. [Link]

-

Effects of deoxycholic acid and its epimers on lipid peroxidation in isolated rat hepatocytes. (1996). PubMed. [Link]

-

Nuclear magnetic resonance spectrometry and liquid chromatography of two bile acid epimers: ursodeoxycholic and chenodeoxycholic acid. (1981). PubMed. [Link]

-

Chapter 6: Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. UvA-DARE. [Link]

-

Proposed fragmentation pathways of 3ˇ-hydroxyolean-12-en-27-oic acid (50) in positive mode. ResearchGate. [Link]

-

3alpha,7alpha-Dihydroxy-5beta-cholan-24-oic acid. MassBank. [Link]

Sources

- 1. (3alpha,5beta,12beta)-3,12-Dihydroxycholan-24-oic acid | C24H40O4 | CID 5283831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The use of tandem mass spectrometry for the differentiation of bile acid isomers and for the identification of bile acids in biological extracts [pubmed.ncbi.nlm.nih.gov]

- 4. A tandem mass spectrometric study of bile acids: interpretation of fragmentation pathways and differentiation of steroid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nuclear magnetic resonance spectroscopy of bile acids. Development of two-dimensional NMR methods for the elucidation of proton resonance assignments for five common hydroxylated bile acids, and their parent bile acid, 5 beta-cholanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of deoxycholic acid and its epimers on lipid peroxidation in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-rad.com [bio-rad.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Deoxycholic Acid Signaling: A Technical Guide to Cellular Mechanisms and Experimental Analysis

Introduction: Deoxycholic Acid as a Pivotal Signaling Molecule

Deoxycholic acid (DCA), a secondary bile acid produced by the metabolic action of gut microbiota on primary bile acids, has emerged as a critical signaling molecule with pleiotropic effects on cellular physiology and pathophysiology.[1][2][3] Historically recognized for its role in dietary fat emulsification and absorption, DCA is now understood to be a potent regulator of diverse cellular processes, including apoptosis, inflammation, and cell proliferation. Its concentration in the enterohepatic circulation and colon is influenced by diet, particularly high-fat intake, which is associated with elevated levels of DCA.[4][5] This guide provides an in-depth technical overview of the core signaling pathways modulated by DCA, intended for researchers, scientists, and drug development professionals. We will delve into the molecular intricacies of DCA-receptor interactions and provide field-proven experimental protocols to investigate these cellular events.

Core Signaling Pathways of Deoxycholic Acid

DCA exerts its cellular effects primarily through the activation of specific receptors, most notably the nuclear farnesoid X receptor (FXR) and the membrane-bound G-protein coupled receptor, TGR5. The downstream consequences of these interactions are context-dependent, varying with DCA concentration and cell type.

Farnesoid X Receptor (FXR) Signaling: A Nuclear Command Center

FXR is a nuclear receptor that functions as a ligand-activated transcription factor, playing a pivotal role in bile acid homeostasis, as well as lipid and glucose metabolism.[6][7] DCA is a potent endogenous agonist of FXR.[6]

Mechanism of Activation: Upon entering the cell, DCA binds to the ligand-binding domain of FXR in the cytoplasm. This binding event induces a conformational change in FXR, leading to its heterodimerization with the retinoid X receptor (RXR). The FXR/RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[8]

Downstream Cellular Effects:

-

Bile Acid Homeostasis: FXR activation initiates a negative feedback loop to control bile acid levels. It induces the expression of the small heterodimer partner (SHP), which in turn inhibits the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[8]

-

Inflammation: FXR signaling can have anti-inflammatory effects by antagonizing the activity of pro-inflammatory transcription factors such as NF-κB.

-

Cancer: The role of FXR in cancer is complex. While it can act as a tumor suppressor in some contexts by promoting apoptosis and inhibiting proliferation, chronic activation by high levels of DCA has been implicated in the progression of colorectal cancer.[9][10]

Caption: DCA activates the nuclear receptor FXR, leading to the regulation of target genes involved in bile acid homeostasis.

TGR5 Signaling: A Rapid Membrane-Initiated Cascade

TGR5 (also known as Gpbar1) is a G-protein coupled receptor expressed on the cell surface of various cell types, including intestinal L-cells, macrophages, and cholangiocytes.[6][11] DCA is a potent agonist for TGR5.[11]

Mechanism of Activation: DCA binding to TGR5 on the plasma membrane activates the associated Gαs protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[12]

Downstream Cellular Effects:

-

Metabolic Regulation: In intestinal L-cells, TGR5 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis.[13][14]

-

Anti-inflammatory Responses: In macrophages, TGR5 signaling can suppress the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.[11][14]

-

Cell Proliferation and Energy Expenditure: TGR5 activation has been linked to increased energy expenditure and can influence cell proliferation in certain contexts.[12]

Caption: DCA binding to the TGR5 receptor initiates a cAMP-dependent signaling cascade, influencing metabolism and inflammation.

Deoxycholic Acid's Dichotomous Role in Cellular Fate: Apoptosis

DCA is a potent inducer of apoptosis, or programmed cell death, a critical process for tissue homeostasis and elimination of damaged cells. The apoptotic response to DCA is concentration-dependent, with lower concentrations generally inducing apoptosis and higher concentrations leading to necrosis.[11] DCA can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane. DCA can directly perturb mitochondrial membrane properties.[2]

Mechanism:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): DCA induces oxidative stress and can directly interact with mitochondrial membranes, leading to the formation of pores.[2]

-

Cytochrome c Release: This permeabilization results in the release of cytochrome c from the intermembrane space into the cytoplasm.

-

Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, which then recruits pro-caspase-9 to form the apoptosome.[1]

-

Caspase-9 Activation: Within the apoptosome, pro-caspase-9 is cleaved and activated.

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving cellular substrates.[1]

Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. DCA has been shown to sensitize cells to death receptor-mediated apoptosis.

Mechanism:

-

Death Receptor Activation: While DCA itself is not a death ligand, it can promote the clustering and activation of death receptors like Fas.

-

DISC Formation: This leads to the recruitment of adaptor proteins like FADD (Fas-associated death domain) and pro-caspase-8 to form the death-inducing signaling complex (DISC).[1]

-

Caspase-8 Activation: Within the DISC, pro-caspase-8 is cleaved and activated.

-

Executioner Caspase Activation: Activated caspase-8 can directly cleave and activate effector caspases like caspase-3. Alternatively, it can cleave Bid to tBid, which then translocates to the mitochondria and amplifies the apoptotic signal through the intrinsic pathway.[1]

Caption: DCA triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of executioner caspases.

Deoxycholic Acid and the Inflammatory Response: The NF-κB Connection

Nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response, and its dysregulation is implicated in numerous diseases, including cancer. DCA is a known activator of the NF-κB signaling pathway.[8]

Mechanism of Activation:

-

IKK Complex Activation: DCA can induce the activation of the IκB kinase (IKK) complex through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of upstream kinases.

-

IκBα Phosphorylation and Degradation: The activated IKK complex phosphorylates the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome.

-

NF-κB Translocation: The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus.

-

Target Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines, chemokines, and anti-apoptotic proteins.

Caption: DCA activates the NF-κB pathway, leading to the transcription of pro-inflammatory genes.

Experimental Protocols for Studying Deoxycholic Acid Signaling

The following protocols provide a framework for investigating the cellular effects of DCA. It is imperative to optimize these protocols for specific cell lines and experimental conditions.

Cell Treatment with Deoxycholic Acid

Causality: The choice of DCA concentration and treatment duration is critical and should be based on the specific cellular process being investigated. Lower concentrations (e.g., 10-100 µM) are typically used to study signaling and apoptosis, while higher concentrations (>200 µM) can induce necrosis.[11]

Protocol:

-

Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.

-

DCA Preparation: Prepare a stock solution of DCA (e.g., 100 mM in DMSO). Further dilute the stock solution in a serum-free or low-serum medium to the desired final concentrations.

-

Cell Treatment: Remove the growth medium from the cells and wash once with sterile PBS. Add the DCA-containing medium to the cells. For control cells, add a medium containing the same concentration of the vehicle (e.g., DMSO).

-

Incubation: Incubate the cells for the desired period (e.g., 2, 4, 8, 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Harvesting: After incubation, harvest the cells for downstream analysis (e.g., protein extraction for Western blot, nuclear extraction for EMSA).

Caption: A generalized workflow for treating cultured cells with deoxycholic acid.

Western Blot Analysis of Apoptosis Markers

Causality: Western blotting is a robust technique to detect the cleavage of key apoptotic proteins, such as caspase-3 and PARP, providing definitive evidence of apoptosis.[3] The appearance of cleaved fragments indicates the activation of the apoptotic cascade.

Protocol:

-

Protein Extraction: Lyse the DCA-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. A 12-15% gel is suitable for resolving cleaved caspase-3 and PARP fragments.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3 and cleaved PARP overnight at 4°C. Also, probe for total caspase-3, total PARP, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

| Cell Line | DCA Concentration (µM) | Treatment Time (h) | Apoptosis (%) | Reference |

| SW480 | 100 | 24 | 7.2 ± 1.5 | [13] |

| DLD-1 | 100 | 24 | 14.3 ± 0.6 | [13] |

| Hepatocytes | 100 | 24 | ~25 | |

| HCT116 | 50-150 | 0.5-24 | Time & dose-dependent increase |

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation

Causality: EMSA is a classic technique to detect the binding of active transcription factors, such as NF-κB, to their specific DNA consensus sequences. An increase in the shifted band indicates enhanced NF-κB DNA binding activity.

Protocol:

-

Nuclear Extraction: Prepare nuclear extracts from DCA-treated and control cells using a nuclear extraction kit.

-

Probe Labeling: Label a double-stranded oligonucleotide containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') with a non-radioactive (e.g., biotin, DIG) or radioactive (e.g., ³²P) label.

-

Binding Reaction: Incubate the nuclear extracts (e.g., 5-10 µg) with the labeled probe in a binding buffer for 20-30 minutes at room temperature.

-

Competition and Supershift (Optional): For specificity, perform competition assays with an excess of unlabeled probe and supershift assays with an antibody specific for an NF-κB subunit (e.g., p65).

-

Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Detection: Transfer the complexes to a nylon membrane and detect the labeled probe using an appropriate detection method (e.g., streptavidin-HRP for biotin, anti-DIG antibody for DIG, or autoradiography for ³²P).

Chromatin Immunoprecipitation (ChIP) Assay for FXR Target Genes

Causality: ChIP is a powerful technique to determine if a specific protein, such as FXR, is directly bound to a specific genomic region in vivo. This allows for the identification of direct FXR target genes.[1][4]

Protocol:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp by sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for FXR or a control IgG overnight at 4°C.

-

Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G beads.

-

Washes: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA from the immunoprecipitated samples.

-

Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter regions of putative FXR target genes or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Conclusion and Future Directions